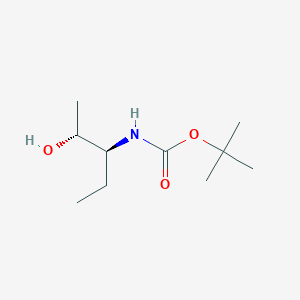
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide, also known as CFM-2, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide works by binding to and inhibiting the activity of the TRPA1 ion channel. This ion channel is involved in pain perception, neuroinflammation, and other physiological processes. By inhibiting the activity of TRPA1, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide can reduce pain and inflammation, and potentially have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These effects include reducing pain and inflammation, inhibiting cancer cell growth, inducing apoptosis, and reducing oxidative stress. N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has also been found to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has several advantages for lab experiments, including its high purity, low toxicity, and well-established synthesis method. However, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide can be difficult to work with due to its low solubility in water and some organic solvents. This can make it challenging to administer in animal studies and to conduct certain types of experiments.
Direcciones Futuras
There are several future directions for research on N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide. One area of interest is in the development of more potent and selective TRPA1 inhibitors based on the structure of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide. Another area of interest is in exploring the potential therapeutic applications of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide in various diseases, such as cancer, neuroinflammation, and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide involves the reaction of 2-fluorobenzoic acid with cyclopropylamine and 2-phenylethanol in the presence of a catalyst. The resulting product is purified through column chromatography and recrystallization. This method has been developed and optimized to produce high yields of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide with high purity.
Aplicaciones Científicas De Investigación
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience research, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has been shown to inhibit the activity of the TRPA1 ion channel, which is involved in pain perception and neuroinflammation. In cancer research, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has been shown to reduce inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-9-5-4-8-15(16)17(21)20-12-18(22,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,22H,10-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJDKEWVNPYABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CC=C2F)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide](/img/structure/B2996731.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea](/img/structure/B2996732.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2996735.png)


![(1R)-2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B2996740.png)

![N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2996742.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2996749.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2996750.png)
